C17H18F3N3O4S
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Overview
Description
The compound with the molecular formula C17H18F3N3O4S Benzylpenicillin . It is a widely used antibiotic belonging to the penicillin class of beta-lactam antibiotics. Benzylpenicillin is effective against a variety of bacterial infections, including those caused by streptococci, staphylococci, and pneumococci.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylpenicillin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Fermentation: The initial step involves the fermentation of Penicillium chrysogenum to produce penicillin G.
Isolation: Penicillin G is then isolated from the fermentation broth.
Chemical Modification: The isolated penicillin G undergoes chemical modification to introduce the benzyl group, resulting in benzylpenicillin.
Industrial Production Methods
Industrial production of benzylpenicillin involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to maximize yield. After fermentation, the penicillin is extracted, purified, and chemically modified to produce benzylpenicillin.
Chemical Reactions Analysis
Types of Reactions
Benzylpenicillin undergoes several types of chemical reactions, including:
Hydrolysis: Benzylpenicillin can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: It can undergo oxidation reactions, although these are less common.
Substitution: Benzylpenicillin can participate in substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Hydrolysis: Beta-lactamase enzymes or acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Penicilloic Acid: Formed from hydrolysis.
Oxidized Derivatives: Formed from oxidation reactions.
Substituted Benzylpenicillin: Formed from substitution reactions.
Scientific Research Applications
Benzylpenicillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their reactions.
Biology: Employed in studies of bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used to treat bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Utilized in the production of various penicillin derivatives and in the development of new antibiotics.
Mechanism of Action
Benzylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another beta-lactam antibiotic with a broader spectrum of activity.
Amoxicillin: Similar to ampicillin but with better oral absorption.
Methicillin: Resistant to beta-lactamase enzymes, used to treat penicillin-resistant Staphylococcus aureus.
Uniqueness
Benzylpenicillin is unique due to its high efficacy against gram-positive bacteria and its historical significance as one of the first antibiotics discovered. It remains a cornerstone in the treatment of bacterial infections despite the development of newer antibiotics.
Properties
Molecular Formula |
C17H18F3N3O4S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H18F3N3O4S/c1-10-15(11(2)27-22-10)28(25,26)23-8-4-7-14(23)16(24)21-13-6-3-5-12(9-13)17(18,19)20/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,21,24) |
InChI Key |
OMDGJEVUFHADDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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